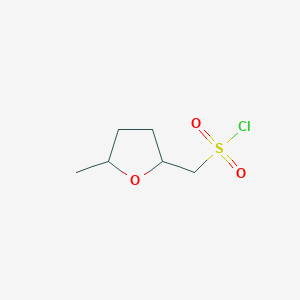

(5-Methyloxolan-2-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-methyloxolan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGJBIYJDZJKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5-methyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(5-Methyloxolan-2-yl)methanol+Methanesulfonyl chloride→(5-Methyloxolan-2-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of (5-Methyloxolan-2-yl)methanesulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxolan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild acid or base to catalyze the process.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from hydrolysis.

Sulfonyl Hydrides: Formed from reduction.

Scientific Research Applications

(5-Methyloxolan-2-yl)methanesulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride group into organic molecules, which can then be further modified.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

Biological Research: The compound is used in the modification of biomolecules for studying their structure and function.

Mechanism of Action

The mechanism of action of (5-Methyloxolan-2-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Discrepancy observed in the molecular formula reported in (C₉H₈FN₃S₂) versus the compound name. The formula above is inferred from the name for consistency.

Structural and Functional Differences

This could increase reactivity in nucleophilic substitution reactions compared to the methyl-substituted analog . 5-Chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride (): The chlorophenyl group and oxolan-3-yl methoxy substituent create a bulkier, aromatic-hybrid structure. The chlorine atom may stabilize the sulfonyl chloride via resonance effects, while the methoxy linker could influence solubility .

Stereochemical Considerations :

Reactivity and Stability

- Electrophilic Reactivity : Sulfonyl chlorides are generally moisture-sensitive. The -CF₃ group in the trifluoromethyl analog may accelerate hydrolysis due to its electron-withdrawing nature, whereas the methyl group in the target compound might offer modest stabilization.

- Thermal Stability : Aromatic sulfonyl chlorides (e.g., ) typically exhibit higher thermal stability than aliphatic variants due to resonance stabilization of the sulfonyl group.

Research Findings and Implications

- Diastereomer Separation : The trifluoromethyl analog’s diastereomers () may require chromatographic separation for precise applications, adding complexity to synthesis .

- Hybrid Systems : Compounds like the benzene-sulfonyl chloride hybrid () demonstrate the versatility of combining sulfonyl chlorides with heterocyclic and aromatic systems for tailored reactivity .

Notes on Nomenclature and Data Accuracy

- highlights the importance of precise chemical nomenclature, as errors in substituent positioning or functional group description can lead to misidentification .

- Discrepancies in molecular formulas (e.g., ) underscore the need for rigorous validation of literature data.

Conclusion While direct data on (5-Methyloxolan-2-yl)methanesulfonyl chloride remain sparse, comparisons with its trifluoromethyl and benzene-hybrid analogs suggest that substituent choice profoundly influences reactivity, stability, and application scope. Further experimental studies are warranted to elucidate its unique properties.

Biological Activity

(5-Methyloxolan-2-yl)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, including a five-membered oxolane ring and a methanesulfonyl group, which contribute to its reactivity and interaction with biological systems.

The molecular formula of (5-Methyloxolan-2-yl)methanesulfonyl chloride is with a molecular weight of approximately 182.67 g/mol. It appears as a colorless to pale yellow liquid and is known for its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group.

The biological activity of (5-Methyloxolan-2-yl)methanesulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is significant in drug development, particularly for targeting specific enzymatic pathways involved in disease processes.

Biological Activities

Research indicates that (5-Methyloxolan-2-yl)methanesulfonyl chloride exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with active sites through covalent bonding enhances its affinity for biological targets, making it a candidate for further investigation in drug development.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, although detailed investigations are required to confirm this activity.

- Anticancer Potential : There is growing interest in exploring the compound's effectiveness as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

- Enzyme Inhibition Studies : In vitro assays have demonstrated that (5-Methyloxolan-2-yl)methanesulfonyl chloride effectively inhibits certain serine proteases. The IC50 values indicate a strong inhibitory effect, suggesting potential therapeutic applications in diseases where these enzymes play a crucial role.

- Antimicrobial Activity : A study investigating the antimicrobial effects of various sulfonyl chlorides, including (5-Methyloxolan-2-yl)methanesulfonyl chloride, showed promising results against Gram-positive bacteria. Further studies are needed to evaluate its efficacy against broader microbial strains.

- Cancer Research : Research focusing on the compound's anticancer properties revealed that it can induce apoptosis in cancer cell lines by inhibiting key metabolic pathways. The mechanism involves targeting specific kinases that regulate cell growth and survival.

Comparative Analysis

The following table summarizes the biological activity of (5-Methyloxolan-2-yl)methanesulfonyl chloride compared to similar compounds:

| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| (5-Methyloxolan-2-yl)methanesulfonyl chloride | Strong | Moderate | Promising |

| Methanesulfonyl fluoride | Moderate | Strong | Limited |

| 4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | Strong | Moderate | Strong |

Safety and Toxicology

While exploring the biological activities of (5-Methyloxolan-2-yl)methanesulfonyl chloride, safety considerations are paramount. The compound is classified as corrosive and toxic upon contact with skin or if inhaled. Safety data sheets recommend protective measures during handling due to its potential hazards .

Q & A

Q. What are the recommended synthetic routes for (5-Methyloxolan-2-yl)methanesulfonyl chloride, and what reaction conditions optimize yield and purity?

The compound is synthesized by reacting its sulfonic acid precursor with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .

- Temperature : 0–5°C to minimize side reactions (e.g., decomposition) .

- Purification : Distillation or recrystallization achieves >95% purity .

| Parameter | Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Time | 4–6 hours | Ensures complete conversion | |

| Scale | Lab-scale (mg–g) vs. industrial | Affects solvent volume choice |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its corrosive (H314) and toxic (H330) nature :

- PPE : Nitrile gloves, goggles, lab coats, and fume hoods .

- Spill Management : Absorb with sand or inert materials; dispose as hazardous waste .

- Storage : Keep in sealed, corrosion-resistant containers away from light and moisture .

Q. What are the predominant reaction pathways with nucleophiles, and how are these optimized?

The sulfonyl chloride group undergoes nucleophilic substitution:

- Amines : Form sulfonamides in THF at 25°C (yield: 70–85%) .

- Alcohols : Require a base (e.g., Et₃N) for deprotonation .

- Thiols : React rapidly (<1 hour) under mild conditions .

Advanced Questions

Q. How do competing synthetic methodologies address contradictions in reaction efficiencies?

Discrepancies arise from solvent polarity, temperature, and catalytic additives:

- Solvent Choice : DCM () vs. THF () affects reaction rates and byproduct formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) in some protocols improve yields but complicate purification .

- Hydrolysis Risk : Polar aprotic solvents (DMF) accelerate reactions but may hydrolyze the product .

Q. How does hydrolytic instability influence experimental design in aqueous environments?

Hydrolysis to sulfonic acid () requires:

- pH Control : Use buffers below pH 5 to slow degradation .

- Real-Time Monitoring : Inline NMR or IR tracks reaction progress and hydrolysis .

- Quenching Agents : Sodium bicarbonate neutralizes HCl byproducts post-reaction .

Q. What mechanistic insights explain regioselectivity in multi-nucleophile systems?

Steric hindrance from the oxolane ring directs nucleophilic attack:

- Amines : React preferentially at pH 8–9 due to unprotonated lone pairs .

- Alcohols : Require higher pH (10–12) for alkoxide formation . Computational studies ( ) show polarization of the sulfonyl group guides attack.

Q. How do structural modifications influence pharmacokinetics in drug candidates?

- Oxolane Methyl Group : Enhances metabolic stability by reducing cytochrome P450 interactions .

- Sulfonamide Linkers : Adjust logP values to improve blood-brain barrier permeability .

Data Contradiction Analysis

Q. How do researchers reconcile conflicting thermal stability data in different solvents?

- Dichloromethane : Stable below 25°C ().

- DMSO : Decomposes above 40°C (). Mitigation strategies include solvent screening (prefer chlorinated solvents) and antioxidant additives (e.g., BHT) .

Analytical Characterization

Q. What advanced methods resolve stereochemical ambiguities in derivatives?

- X-ray Crystallography : Determines absolute configuration of chiral centers .

- VCD Spectroscopy : Differentiates enantiomers via vibrational circular dichroism .

Applications in Medicinal Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.